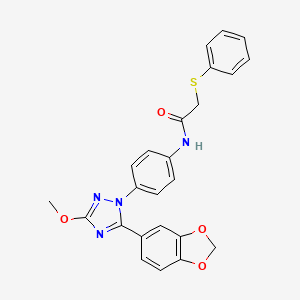
SecinH3
Overview
Description
SecinH3 is a member of triazoles . It is a Sec7-specific GEF inhibitor that displays selectivity for small GEFs of the cytohesin family . It has been used in research to understand the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions .
Synthesis Analysis
This compound is a 1,2,4-triazole derivative . A series of different this compound-analogues was designed and synthesized as potential cytohesin Sec7-domain inhibitors . Some of the new synthesized this compound derivatives showed higher potency and promising activity more than this compound itself .Molecular Structure Analysis
The molecular formula of this compound is C24H20N4O4S . The InChIKey of this compound is QPGYAMIHXLCFTJ-UHFFFAOYSA-N . The Canonical SMILES of this compound is COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 .Chemical Reactions Analysis
This compound is known to inhibit insulin signaling via inhibition of insulin receptor substrate protein (IRS) phosphorylation . It has been used to reveal the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 460.5 g/mol . The XLogP3-AA of this compound is 4.9 . It is soluble to 100 mM in DMSO .Scientific Research Applications
Inhibition of Cytohesins in Sepsis-Induced Lung Injury
SecinH3 has been found to have a significant role in treating lung injury induced by sepsis in rats. It appears to work by inhibiting cytohesins, leading to a reduction in lung injury. The study conducted by Guo and Yan (2015) demonstrated that this compound could improve blood oxygenation and decrease carbon dioxide levels in septic rats, indicating its potential in mitigating lung damage caused by sepsis (Guo & Yan, 2015).
Development of this compound Derivatives as Cytohesin Inhibitors
Research by Hayallah (2014) focused on designing and synthesizing new derivatives of this compound as potential cytohesin Sec7-domain inhibitors. Preliminary biological screening showed that some of these new derivatives exhibited higher potency and activity than this compound itself (Hayallah, 2014).
This compound and Hepatic Insulin Resistance
A study by Hafner et al. (2006) revealed that this compound, by inhibiting cytohesins, leads to hepatic insulin resistance. This study underscores the significance of cytohesins in insulin signaling, suggesting this compound's role in the molecular pathogenesis of type 2 diabetes (Hafner et al., 2006).
Role in Neuronal Functions and Disorders
Ito et al. (2022) discussed the physiological and pathological roles of the cytohesin family in neurons. The use of this compound has contributed to understanding the involvement of the cytohesin–Arf pathway in various neuronal functions and disorders, including neurodegenerative diseases like ALS and Alzheimer’s (Ito et al., 2022).
This compound in Colorectal Cancer Therapy
Pan et al. (2012) investigated the role of cytohesins in colorectal cancer cells and the potential of this compound as a therapeutic target. Their findings suggest that this compound can reduce EGF pathway activation and the proliferation of colorectal cancer cells, highlighting its therapeutic potential (Pan et al., 2012).
Mechanism of Action
Target of Action
SecinH3 is an antagonist of cytohesins . Cytohesins are a class of small guanine nucleotide exchange factors (GEFs) for ADP ribosylation factors (ARFs), which are critical regulators of membrane trafficking and actin cytoskeleton remodeling . The primary targets of this compound include hCyh1, hCyh2, mCyh3, hCyh3, drosophila steppke, and yGea2-S7 . These targets play essential roles in the homeostatic regulation and malignant transformation of hematopoietic cells .
Mode of Action
This compound interacts with its targets by inhibiting the guanine nucleotide exchange activity of cytohesins . This inhibition disrupts the insulin signaling pathway via the inhibition of insulin receptor substrate protein phosphorylation . In line with the CYTH1 knockdown results, targeting CYTH1 by this compound suppresses integrin-associated adhesion signaling by reducing ITGB2 expression .
Biochemical Pathways
This compound affects the insulin signaling pathway and the cell adhesion pathway . By inhibiting cytohesins, this compound indirectly attenuates EGFR activation, disrupting leukemic adhesion and survival programs . This results in reduced proliferation of EGFR-dependent lung cancer cells .
Pharmacokinetics
It is known that this compound is soluble to 100 mm in dmso , suggesting that it may have good bioavailability.
Result of Action
This compound has been shown to have anti-leukemic effects both in vitro and in vivo . It disrupts leukemic adhesion and survival programs, leading to reduced proliferation of EGFR-dependent lung cancer cells . In addition, this compound treatment efficiently induces apoptosis and inhibits the growth of a panel of AML cell lines .
Action Environment
Environmental factors can influence the action of this compound. For instance, in this compound-treated mice, there was an observed increase in the expression of gluconeogenic genes, reduced expression of glycolytic, fatty acid, and ketone body metabolism genes in the liver, and reduced liver glycogen stores . This suggests that the liver environment can influence the efficacy and stability of this compound’s action.
Safety and Hazards
Future Directions
Recent advances in molecular biological techniques and the development of SecinH3 have revealed the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions . This includes the formation of axons and dendrites, axonal pathfinding, and synaptic vesicle recycling, to pathophysiological processes including chronic pain and neurotoxicity induced by proteins related to neurodegenerative disorders . This shows the potential of chemical biology for dissecting the molecular pathogenesis of diseases like type 2 diabetes .
properties
IUPAC Name |
N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGYAMIHXLCFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359866 | |
| Record name | SecinH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853625-60-2 | |
| Record name | SecinH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




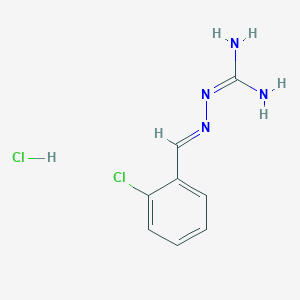



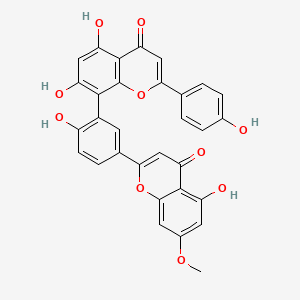
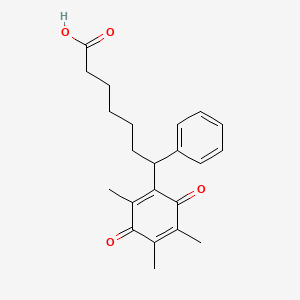
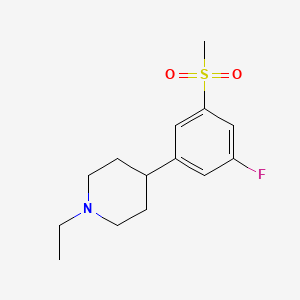
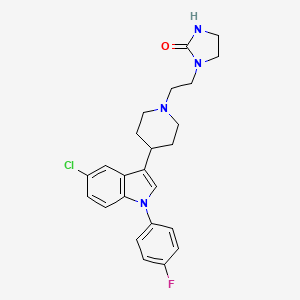

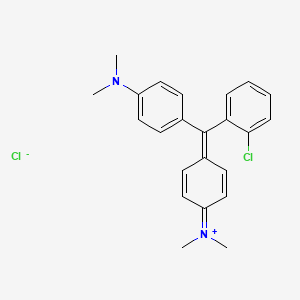
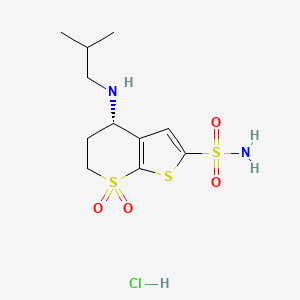
![3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide](/img/structure/B1681644.png)
![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)